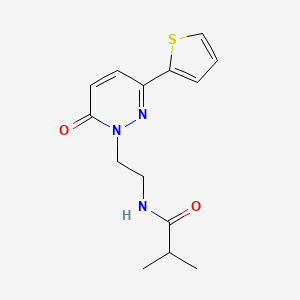

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide

説明

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an ethyl-linked isobutyramide moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . Structural characterization of such compounds often employs X-ray crystallography, with software like SHELXL (part of the SHELX suite) being widely used for refinement .

特性

IUPAC Name |

2-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10(2)14(19)15-7-8-17-13(18)6-5-11(16-17)12-4-3-9-20-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXQBGWYGNQKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the isobutyramide group. Common reagents and conditions used in these reactions may include:

Starting Materials: Pyridazine derivatives, thiophene derivatives, and isobutyric acid derivatives.

Reagents: Oxidizing agents, reducing agents, and coupling reagents.

Conditions: Reflux, inert atmosphere, and specific temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper catalysts.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide would involve its interaction with specific molecular targets and pathways. This could include:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways: Signal transduction pathways, metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on core heterocycles (pyridazinone, quinolone) and substituents (thiophene derivatives, amide linkages). Below is a comparative analysis:

Pyridazinone Derivatives

- 2-[6-Oxo-3-(Thiomorpholin-4-yl)Pyridazin-1(6H)-yl]-N-(2-Phenylethyl)Acetamide (CAS 1324070-72-5) Structure: Replaces the thiophen-2-yl group with a thiomorpholin-4-yl ring. Molecular Formula: C₁₈H₂₂N₄O₂S (Molar Mass: 358.46 g/mol) .

Thiophene-Containing Antimicrobial Agents

- N-[2-(5-Bromothiophen-2-yl)-2-Oxoethyl]Piperazinyl Quinolones Activity: Exhibits potent antibacterial activity against Staphylococcus aureus (MIC: 0.5–2 µg/mL) . Structure: Combines a quinolone core with brominated thiophene and piperazine. The bromine atom enhances electronegativity, improving target affinity compared to non-halogenated analogs .

- 5-Nitrothiophene Derivatives

Isobutyramide-Linked Compounds

- N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]Amine Derivatives

Data Table: Structural and Functional Comparison

*Estimated based on structural analogy.

Research Findings and Mechanistic Insights

- Thiophene vs. Thiomorpholine : Aromatic thiophene rings (as in the target compound) may improve π-π stacking with bacterial DNA gyrase compared to saturated thiomorpholine .

- Amide Linkers : Isobutyramide’s branched alkyl chain likely enhances membrane permeability over linear chains (e.g., acetamide) .

- Antimicrobial Gaps: While halogenated thiophenes (e.g., bromine) show strong activity, the non-halogenated thiophen-2-yl group in the target compound may reduce potency unless compensated by other substituents .

Notes

Structural Inference: Direct pharmacological data for the target compound is absent; comparisons rely on analogs with shared motifs (pyridazinone, thiophene).

生物活性

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide is , with a molecular weight of approximately 293.34 g/mol. The structure includes a pyridazine ring fused with a thiophene moiety, contributing to its electronic properties and potential bioactivity.

Biological Activities

Preliminary studies suggest that compounds with similar structural features may exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyridazine and thiophene rings have demonstrated antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The presence of the thiophene moiety is associated with anti-inflammatory properties.

- Anticancer Potential : Pyridazine derivatives have shown promise as inhibitors of specific enzymes involved in cancer progression.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against bacterial and fungal strains. | |

| Anti-inflammatory | Reduces inflammation in various models, potentially through inhibition of pro-inflammatory cytokines. | |

| Anticancer | Inhibits growth of cancer cells by targeting specific molecular pathways. |

The mechanism of action for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide likely involves interaction with biological targets such as enzymes or receptors. The pyridazinone core may mimic natural substrates, leading to enzyme inhibition through competitive binding. Additionally, the thiophene ring can participate in π-stacking interactions, enhancing binding affinity.

Case Studies and Research Findings

- Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyridazine derivatives, including N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

- Anti-inflammatory Research : In an experimental model of inflammation, this compound demonstrated a reduction in edema and pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases .

- Anticancer Evaluation : A recent study focused on the anticancer properties of pyridazine derivatives revealed that N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide inhibited cell proliferation in breast cancer cell lines by inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。